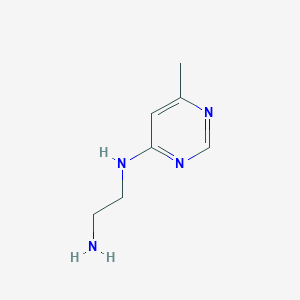

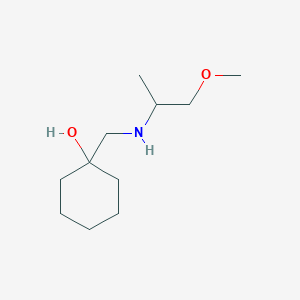

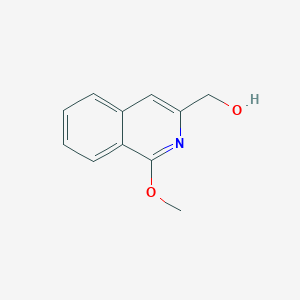

![molecular formula C6H4N4O2S B1427712 6-Nitrothiazolo[4,5-b]pyridin-2-amine CAS No. 874511-41-8](/img/structure/B1427712.png)

6-Nitrothiazolo[4,5-b]pyridin-2-amine

Übersicht

Beschreibung

6-Nitrothiazolo[4,5-b]pyridin-2-amine, also known as 6-NT, is an organic compound with a molecular formula of C5H4N4OS. It is a derivative of thiazole and pyridine, and is used as an intermediate in synthetic organic chemistry for the production of pharmaceuticals, agrochemicals, and other organic compounds. 6-NT is also used in the synthesis of various organic compounds, such as amides, esters, and thiols.

Wissenschaftliche Forschungsanwendungen

Amidino-Substituted Imidazo [4,5-b]pyridines

- Application Summary: This compound was synthesized and its biological activity was evaluated. The evaluation included in vitro assessment of antiproliferative effects on a diverse selection of human cancer cell lines, antibacterial activity against chosen Gram-positive and Gram-negative bacterial strains, and antiviral activity on a broad panel of DNA and RNA viruses .

- Methods of Application: The compounds were synthesized using standard methods of organic synthesis .

- Results: The most pronounced antiproliferative activity was observed for compound 10 and compound 14, both displayed selective and strong activity in sub-micromolar inhibitory concentration range against colon carcinoma (IC 50 0.4 and 0.7 μM, respectively). All tested compounds lacked antibacterial activity, with the exception of compound 14, which showed moderate activity against E. coli (MIC 32 μM) .

Thiazolo[5,4-b]Pyridine Derivatives

- Application Summary: A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These compounds were tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .

- Methods of Application: These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .

- Results: The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC 50 of a representative compound (19a) could reach to 3.6 nm .

Isoxazole Ring-Containing 6-(Pyridin-4-yl)imidazo[2,1-b][1,3]thiazole Derivatives

- Application Summary: A new library of 6-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole derivatives containing an isoxazole ring linked to C3 through a p-phenylene spacer was designed, synthesized, and tested for their in vitro anticancer activity against four human cancer cell lines, including PC3 and DU-145 (prostate cancer), A549 (lung cancer), and MCF-7 (breast cancer) .

- Methods of Application: The compounds were synthesized using standard methods of organic synthesis .

- Results: Among them, five compounds displayed more potent anticancer activity, and those bearing 3,4,5-trimethoxyphenyl and pyridin-4-yl substituents on C3 of the isoxazole ring showed the most promising activity .

Pyridine-Based Molecules

- Application Summary: Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance. Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine (Atropa belladonna), which holds a saturated pyridine ring .

- Methods of Application: Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .

- Results: Pyridine-based molecules have shown high potency and selectivity in many biological systems .

Isoxazole Ring-Containing 6-(Pyridin-4-yl)imidazo[2,1-b][1,3]thiazole Derivatives

- Application Summary: A new library of 6-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole derivatives containing an isoxazole ring linked to C3 through a p-phenylene spacer was designed, synthesized, and tested for their in vitro anticancer activity against four human cancer cell lines, including PC3 and DU-145 (prostate cancer), A549 (lung cancer), and MCF-7 (breast cancer) .

- Methods of Application: The compounds were synthesized using standard methods of organic synthesis .

- Results: Among them, five compounds displayed more potent anticancer activity, and those bearing 3,4,5-trimethoxyphenyl and pyridin-4-yl substituents on C3 of the isoxazole ring showed the most promising activity .

Pyridine-Based Molecules

- Application Summary: Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance. Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine (Atropa belladonna), which holds a saturated pyridine ring .

- Methods of Application: Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .

- Results: Pyridine-based molecules have shown high potency and selectivity in many biological systems .

Eigenschaften

IUPAC Name |

6-nitro-[1,3]thiazolo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2S/c7-6-9-5-4(13-6)1-3(2-8-5)10(11)12/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIUQTPBTCPKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1SC(=N2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743601 | |

| Record name | 6-Nitro[1,3]thiazolo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitrothiazolo[4,5-b]pyridin-2-amine | |

CAS RN |

874511-41-8 | |

| Record name | 6-Nitro[1,3]thiazolo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

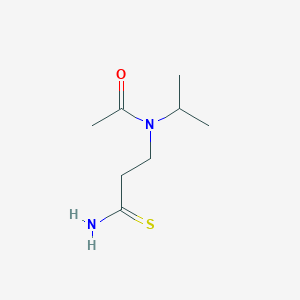

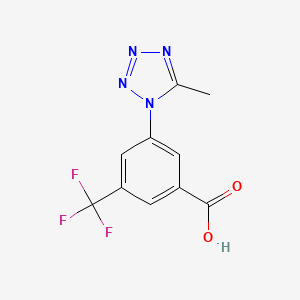

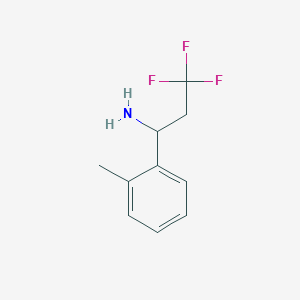

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B1427639.png)

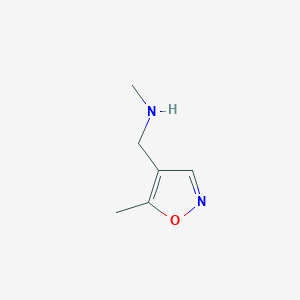

![Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate](/img/structure/B1427642.png)